3-[2-(Benzyloxy)ethoxy]aniline
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Overview
Description
3-[2-(Benzyloxy)ethoxy]aniline is an organic compound with the molecular formula C15H17NO2. It is characterized by the presence of a benzyloxy group attached to an ethoxy chain, which is further connected to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Benzyloxy)ethoxy]aniline typically involves the reaction of 3-nitroaniline with 2-(benzyloxy)ethanol under specific conditionsCommon reagents used in these reactions include palladium catalysts and hydrogen gas for the reduction step, and strong bases like sodium hydride for the substitution step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Benzyloxy)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline moiety or the benzyloxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium catalysts or sodium borohydride can be used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-[2-(Benzyloxy)ethoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the aniline moiety can interact with active sites of enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 3-[2-(Phenylmethoxy)ethoxy]aniline
- 3-[2-(Methoxyethoxy)ethoxy]aniline
- 3-[2-(Ethoxyethoxy)ethoxy]aniline
Comparison: 3-[2-(Benzyloxy)ethoxy]aniline is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
IUPAC Name |
3-(2-phenylmethoxyethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-14-7-4-8-15(11-14)18-10-9-17-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIVYZYILVBMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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